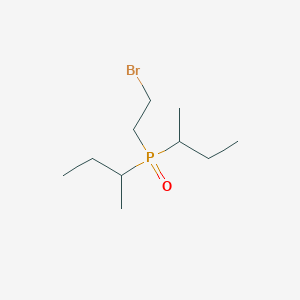
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide is an organophosphorus compound characterized by the presence of a phosphane oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(dibutan-2-yl)phosphane oxide typically involves the reaction of dibutan-2-ylphosphine with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane oxide group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphane oxide back to the corresponding phosphine.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphane oxides.
Reduction: Dibutan-2-ylphosphine.
Substitution: Various substituted phosphane oxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromoethyl)(dibutan-2-yl)phosphane oxide involves its interaction with molecular targets through its phosphane oxide group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromoethyl)phosphonic acid diethyl ester
- Diethyl 2-bromoethylphosphonate
Uniqueness
(2-Bromoethyl)(dibutan-2-yl)phosphane oxide is unique due to its specific structural features, such as the dibutan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
5055-13-0 |
|---|---|
Fórmula molecular |
C10H22BrOP |
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
2-[2-bromoethyl(butan-2-yl)phosphoryl]butane |
InChI |
InChI=1S/C10H22BrOP/c1-5-9(3)13(12,8-7-11)10(4)6-2/h9-10H,5-8H2,1-4H3 |
Clave InChI |
UWHZAIJDOKHOBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)P(=O)(CCBr)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


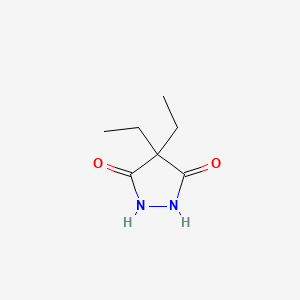

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
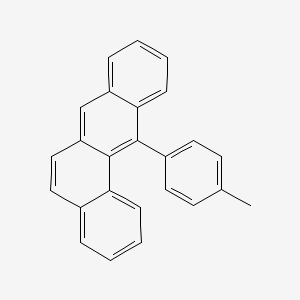
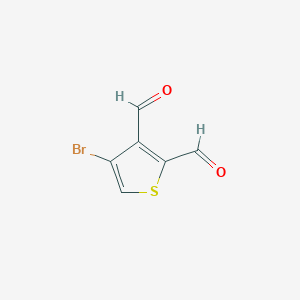
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
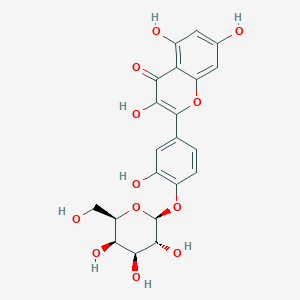


![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
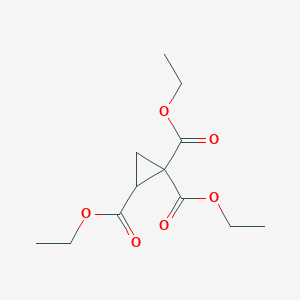
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
